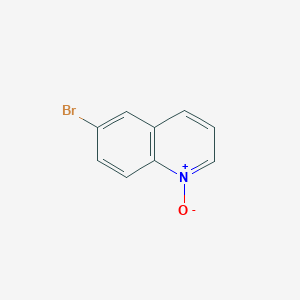
6-Bromoquinoline 1-oxide
Descripción general
Descripción
6-Bromoquinoline 1-oxide: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromoquinoline 1-oxide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and activity of various biomolecules .
Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
6-Bromoquinoline 1-oxide is a derivative of quinoline, which forms the key skeletal component of a number of important natural products and pharmacologically-active compounds
Mode of Action
The mode of action of this compound involves the nitration of bromoquinolines, which is a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via a nucleophilic-substitution (SNAr) reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of morpholinyl and piperazinyl quinolines . The compound is involved in the polyfunctionalization of quinolines via nitration of bromoquinolines .
Result of Action
The result of the action of this compound is the synthesis of useful cyclic amines via a nucleophilic-substitution (SNAr) reaction . This represents a new synthetic approach to convert brominated nitroquinoline derivatives .
Análisis Bioquímico
Biochemical Properties
It is known that brominated quinoline derivatives like 6-Bromoquinoline 1-oxide can be converted into useful cyclic amines via a nucleophilic-substitution (SNAr) reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in this process.
Cellular Effects
Quinoline derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the nitration of bromoquinolines, which activates adjacent bromo groups for nucleophilic substitution . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method involves the bromination of quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromoquinoline is then oxidized to this compound using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoquinoline 1-oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The oxide group can participate in redox reactions, where it can be reduced to the corresponding quinoline derivative or further oxidized to form other functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form complex structures, useful in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under mild heating conditions.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases under inert atmosphere conditions.
Major Products:
Nucleophilic Substitution: Aminoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Coupling Reactions: Biaryl quinolines and other complex heterocyclic compounds.
Comparación Con Compuestos Similares
6-Chloroquinoline 1-oxide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.
8-Bromoquinoline 1-oxide: Bromine atom at a different position, leading to variations in reactivity and applications.
6-Bromoquinoline: Lacks the oxide group, resulting in different chemical properties and reactivity.
Uniqueness: 6-Bromoquinoline 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
6-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUKCUBGTVVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282388 | |
| Record name | 6-bromoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-11-7 | |
| Record name | NSC25694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


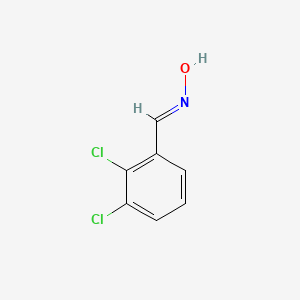


![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)

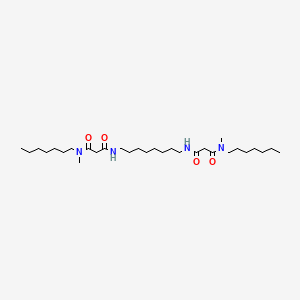
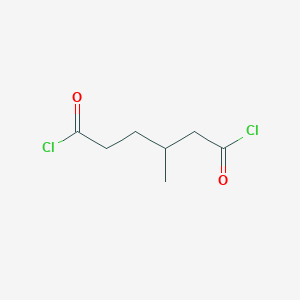

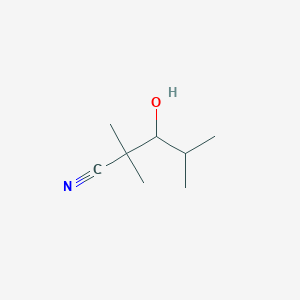
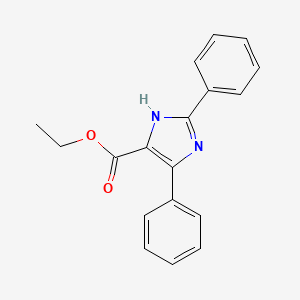

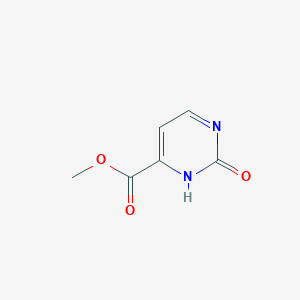
![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)

